B1575247 gp100 (420-437)

gp100 (420-437)

カタログ番号: B1575247
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

gp100 (420–437) is a 18-amino acid peptide derived from the glycoprotein 100 (gp100), a melanocyte lineage-specific antigen overexpressed in melanoma cells . This peptide is presented in the context of HLA-DRβ1*0701 and is recognized by CD4+ T helper 1 (Th1) lymphocytes, which secrete cytokines like IFN-γ, GM-CSF, and TNF-α upon activation . Key studies demonstrate that gp100 (420–437) and its truncated variants (e.g., gp100:420–435) are processed and presented by melanoma cells, enabling tumor recognition by T-cell receptors (TCRs) with identical clonal origins . Its role in immunotherapy is highlighted by its ability to elicit tumor-specific immune responses, though its T-cell affinity is relatively low compared to other antigens .

特性

配列

TTEWVETTARELPIPEPE

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanocyte protein PMEL (420-437); gp100 (420-437)

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

Peptide/Antigen HLA Restriction T-cell Response Clinical/Experimental Relevance
gp100 (420–437) HLA-DRβ1*0701 Low affinity (IFN-γ secretion at ≥5 μmol/L) CD4+ Th1 activation; used in DC vaccines
gp100:170–190 HLA-DRβ1*0401/0701 Moderate IFN-γ secretion; IL-2 in some patients Recognized by CD4+ T cells; combined with CTLA-4 blockade
MAGE3:114–127 HLA-DRβ1*0701 (presumed) High affinity (half-maximal response at 10 nmol/L) Superior T-cell activation; benchmark for affinity comparisons
MART-1/Melan-A HLA-A*0201 Robust CTL-mediated lysis of melanoma cells Key target for adoptive T-cell therapy
Tyrosinase (TYR) HLA-A*0201 Processed via ER/Golgi; absent in endosomes Diagnostic marker; less immunogenic than gp100
Trp2 HLA-A*0201 Widely expressed in melanomas Co-targeted with gp100 in multi-antigen vaccines

Key Findings :

  • Affinity Differences: MAGE3:114–127 exhibits ~500-fold higher T-cell affinity than gp100 (420–437), yet gp100 peptides remain clinically relevant due to their overexpression in melanoma .
  • HLA Diversity : While gp100 (420–437) is restricted to HLA-DRβ10701, other gp100 epitopes (e.g., gp100:44–59) are presented by HLA-DRβ10401, broadening therapeutic applicability .
  • Therapeutic Synergy : Combining gp100 with chemokines (e.g., MIP3α) or checkpoint inhibitors (e.g., ipilimumab) enhances vaccine efficacy and survival in preclinical models .

Immunogenicity and Antigen Presentation

  • Dendritic Cell (DC) Processing: Adenovirus-transduced DCs encoding full-length gp100 consistently activate both CD4+ and CD8+ T cells, whereas electroporation with gp100 cDNA or RNA yields inconsistent responses .
  • T-cell Clonality: Identical TCR sequences recognize gp100 (420–437) and gp100:420–435, suggesting structural flexibility in epitope recognition . No such clonal promiscuity is reported for Trp2 or MAGE3 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。